

Pomalidomide-PEG2-OMs: A Technical Guide for Researchers in Targeted Protein Degradation

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Compound of Interest

Compound Name: Pomalidomide-PEG2-OMs

Cat. No.: B15543062

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pomalidomide-PEG2-OMs**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in the formation of the EGFR-targeting PROTAC DDC-01-163, and the experimental methodologies used to characterize its biological activity.

Chemical Information: Pomalidomide-PEG2-OMs

Pomalidomide-PEG2-OMs is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a two-unit polyethylene glycol (PEG2) linker that is terminated with a reactive mesylate (OMs) group. This functional group allows for covalent linkage to a target protein ligand to form a complete PROTAC molecule.

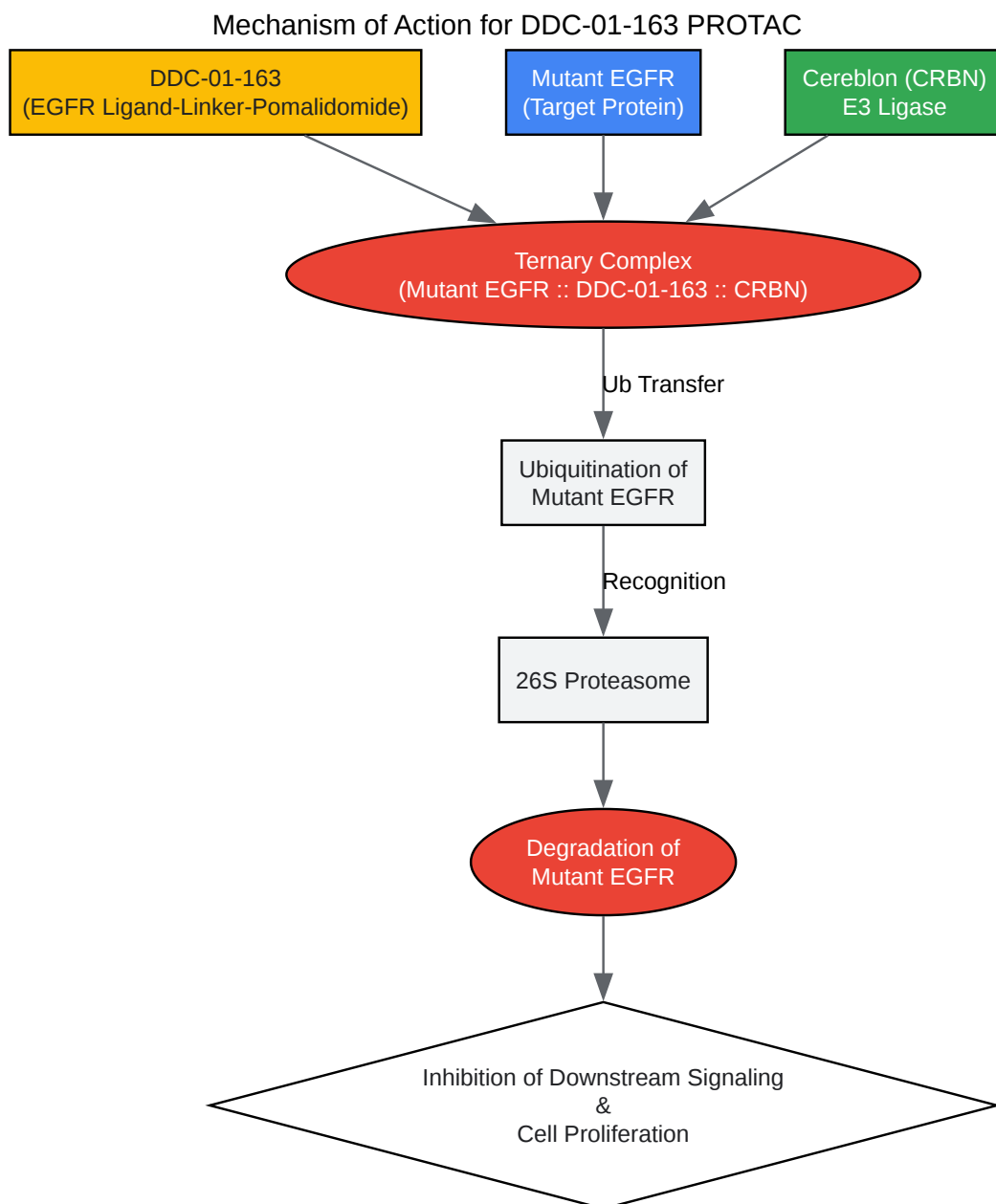
Property	Value	Reference
CAS Number	2140807-37-8	
Molecular Formula	C ₂₀ H ₂₅ N ₃ O ₉ S	
Molecular Weight	483.49 g/mol	
Description	A conjugate of the E3 ligase ligand Pomalidomide and a PEG2 linker, serving as a component of the EGFR PROTAC DDC-01-163.	
SMILES	<chem>O=C1NC(C(CC1)N2C(C3=C(C2=O)C(NCCOCCOCCOS(=O)(C)=O)=CC=C3)=O)=O</chem>	

Application in the EGFR PROTAC DDC-01-163

Pomalidomide-PEG2-OMs is a critical component of the mutant-selective allosteric EGFR degrader, DDC-01-163. This PROTAC was developed to target drug-resistant mutations of the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC). DDC-01-163 functions by inducing the formation of a ternary complex between mutant EGFR and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.

Mechanism of Action of DDC-01-163

The mechanism of action for DDC-01-163, which utilizes the **Pomalidomide-PEG2-OMs** linker, follows the established paradigm for PROTACs.



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Caption: Mechanism of DDC-01-163-mediated degradation of mutant EGFR.

Efficacy of DDC-01-163

DDC-01-163 has demonstrated potent and selective activity against various clinically relevant EGFR mutants.

Parameter	Cell Line / Target	Value	Reference
Biochemical IC ₅₀	EGFR L858R/T790M	45 nM	
Cellular IC ₅₀	L858R/T790M EGFR mutant Ba/F3 cells	96 nM	
Selectivity	Inhibits proliferation of L858R/T790M EGFR mutant Ba/F3 cells while sparing wildtype EGFR-Ba/F3 cells.	Dose-dependent	
Efficacy against resistant mutations	Effective against osimertinib-resistant L/T/C797S and L/T/L718Q EGFR mutations.	-	

Experimental Protocols

The following are representative experimental protocols for the evaluation of PROTACs such as DDC-01-163, based on the methodologies described in the cited literature.

Cell Culture and Reagents

- Cell Lines: Human NSCLC cell line H1975 (harboring L858R/T790M EGFR mutations) and Ba/F3 cells engineered to express wildtype or mutant forms of EGFR.
- Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- Compounds: DDC-01-163 is dissolved in DMSO to prepare a stock solution and then diluted to the final concentrations in the cell culture medium.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation.

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